![molecular formula C22H26N2O3 B368172 N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1008693-84-2](/img/structure/B368172.png)
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide
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Description
N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first developed in the 1980s and has since undergone extensive research to determine its mechanism of action and potential benefits in clinical settings.
Scientific Research Applications
Synthesis and Biological Activities
Research into similar indoline derivatives, such as the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, has revealed their promising antibacterial and antifungal activities. These compounds were characterized and evaluated against pathogenic microorganisms, showing significant activity against several strains (Debnath & Ganguly, 2015). This suggests that the compound could also exhibit similar bioactivities, warranting further investigation.
Anticonvulsant and Anti-inflammatory Properties
Further exploration into the therapeutic potential of related compounds includes the evaluation of indoline derivatives as anticonvulsant and anti-inflammatory agents. Studies have synthesized and tested various indoline acetamides, uncovering notable anticonvulsant activities in mouse models, pointing towards the potential neurological applications of these compounds (Nath et al., 2021). Similarly, anti-inflammatory activities have been observed in synthesized acetamide derivatives, suggesting their use in addressing inflammatory disorders (Nikalje et al., 2015).
Molecular Docking and Synthesis Techniques
The synthesis and structural elucidation of these compounds often involve advanced techniques, including microwave-assisted synthesis, which offers a rapid and efficient method for producing indoline acetamide derivatives with potential biological activities (Ghodke et al., 2017). Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, providing a foundation for the development of new therapeutic agents.
properties
IUPAC Name |
N-[5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAUNLNIFHZQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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